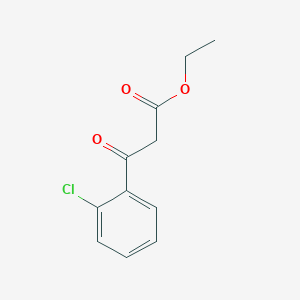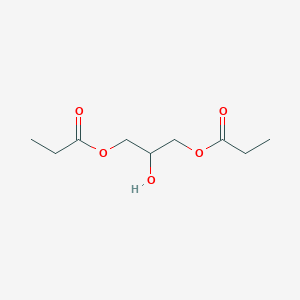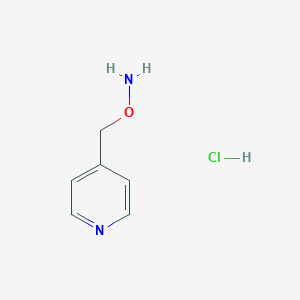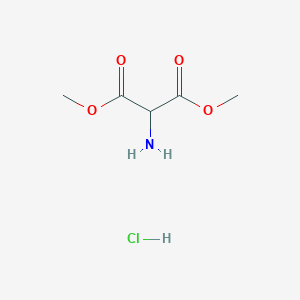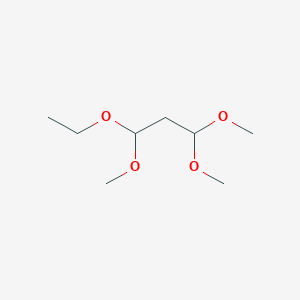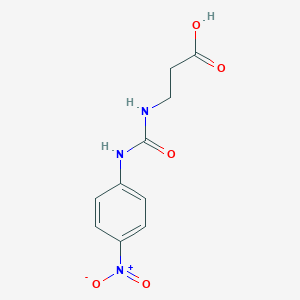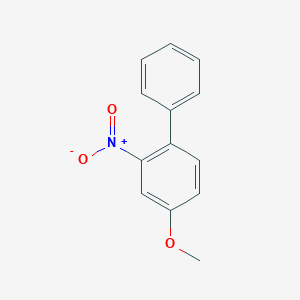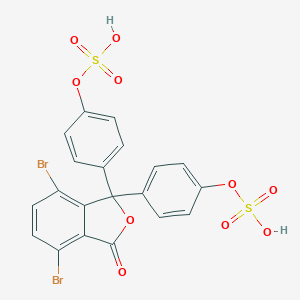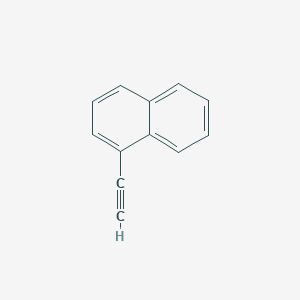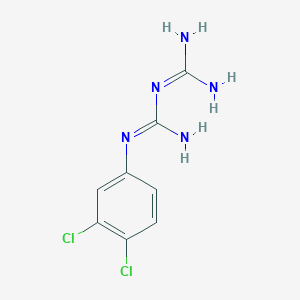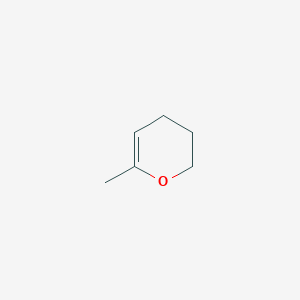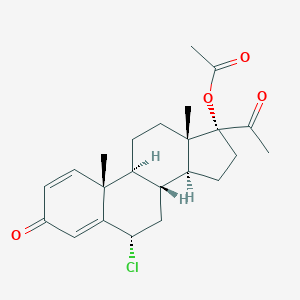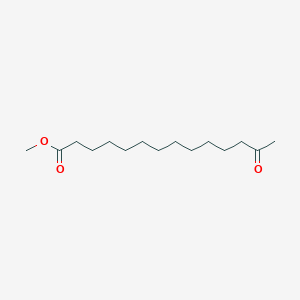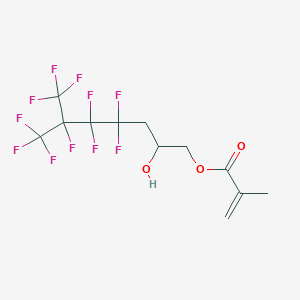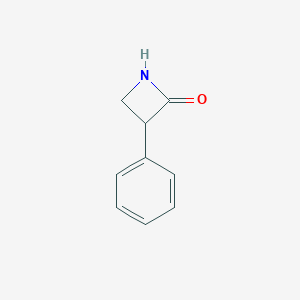
3-Phenyl-2-azetidinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Phenyl-2-azetidinone, also known as β-lactam, is a four-membered cyclic amide that has been widely used in the field of organic chemistry. It is an important building block in the synthesis of various natural and synthetic compounds, including antibiotics, peptides, and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 3-Phenyl-2-azetidinone is based on its ability to react with nucleophiles, such as amines and thiols, to form covalent adducts. This reaction is facilitated by the ring strain of the β-lactam ring, which makes the carbonyl carbon more electrophilic. The resulting adducts can then undergo further reactions, such as hydrolysis or elimination, to yield a variety of products.
Biochemische Und Physiologische Effekte
3-Phenyl-2-azetidinone has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit bacterial cell wall synthesis by binding to penicillin-binding proteins, which are involved in the cross-linking of peptidoglycan. It has also been shown to inhibit the activity of various enzymes, such as β-lactamases, which are responsible for the degradation of β-lactam antibiotics. In addition, it has been shown to have antitumor and anti-inflammatory activity.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 3-Phenyl-2-azetidinone is its versatility as a building block in organic synthesis. It can be easily incorporated into various compounds and can be used to introduce a variety of functional groups. However, one limitation of 3-Phenyl-2-azetidinone is its susceptibility to hydrolysis, which can limit its stability in certain reaction conditions.
Zukünftige Richtungen
There are several future directions for the study of 3-Phenyl-2-azetidinone. One area of research is the development of new synthetic methodologies that utilize 3-Phenyl-2-azetidinone as a building block. Another area of research is the study of the mechanism of action of 3-Phenyl-2-azetidinone and its derivatives. This could lead to the development of new antibiotics and other pharmaceuticals. Finally, the study of the biochemical and physiological effects of 3-Phenyl-2-azetidinone could lead to the development of new therapies for various diseases.
Synthesemethoden
The synthesis of 3-Phenyl-2-azetidinone can be achieved by several methods, including the Staudinger reaction, the Gabriel synthesis, and the cyclization of β-amino acids. The Staudinger reaction involves the reaction between an azide and a ketone or aldehyde in the presence of a phosphine catalyst. The Gabriel synthesis involves the reaction between phthalimide and an alkyl halide, followed by the hydrolysis of the resulting product to yield the β-lactam. The cyclization of β-amino acids involves the reaction between a β-amino acid and an acid anhydride or acid chloride to form the β-lactam ring.
Wissenschaftliche Forschungsanwendungen
3-Phenyl-2-azetidinone has been widely used in scientific research as a building block for the synthesis of various natural and synthetic compounds. It has been used in the synthesis of antibiotics, such as penicillin and cephalosporin, as well as in the synthesis of peptides and pharmaceuticals. It has also been used in the development of new synthetic methodologies and in the study of reaction mechanisms.
Eigenschaften
CAS-Nummer |
17197-57-8 |
|---|---|
Produktname |
3-Phenyl-2-azetidinone |
Molekularformel |
C9H9NO |
Molekulargewicht |
147.17 g/mol |
IUPAC-Name |
3-phenylazetidin-2-one |
InChI |
InChI=1S/C9H9NO/c11-9-8(6-10-9)7-4-2-1-3-5-7/h1-5,8H,6H2,(H,10,11) |
InChI-Schlüssel |
FLYOGASEASLVLV-UHFFFAOYSA-N |
SMILES |
C1C(C(=O)N1)C2=CC=CC=C2 |
Kanonische SMILES |
C1C(C(=O)N1)C2=CC=CC=C2 |
Andere CAS-Nummern |
17197-57-8 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



